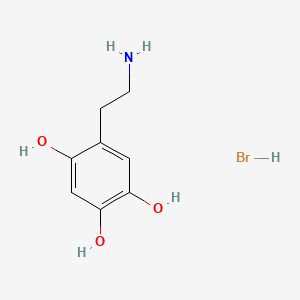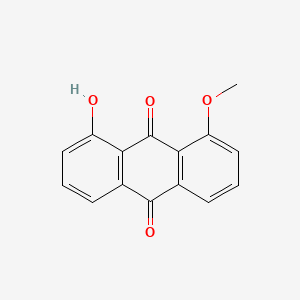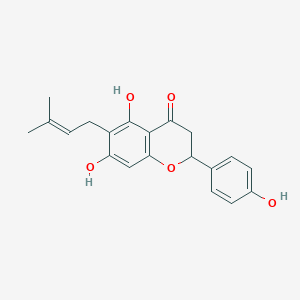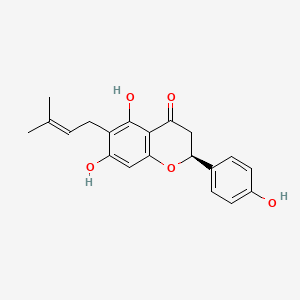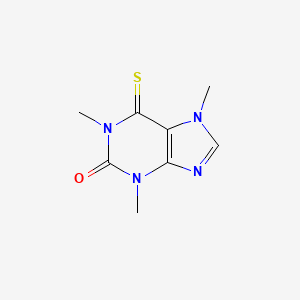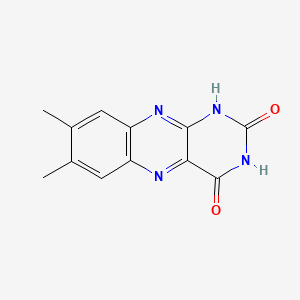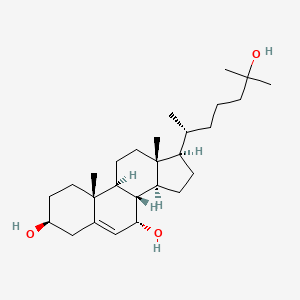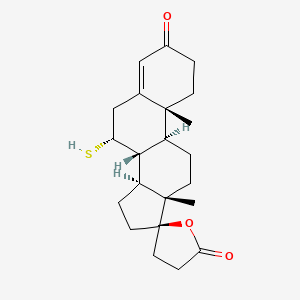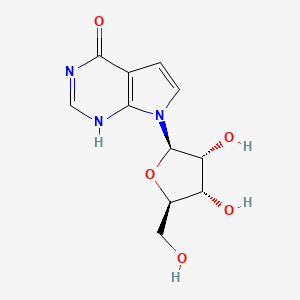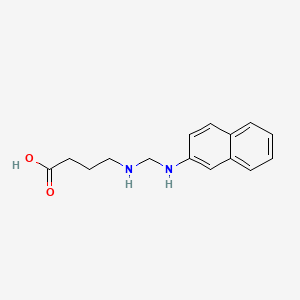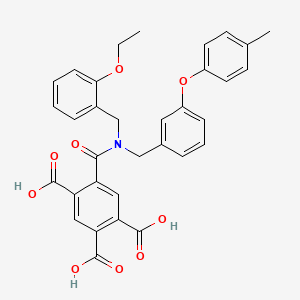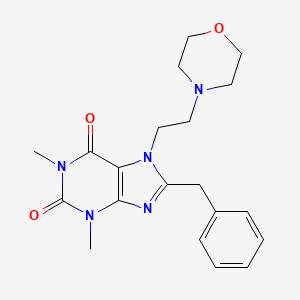
3,7-Dihydro-1,3-dimethyl-7-(2-(4-morpholinyl)ethyl)-8-(phenylmethyl)-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC 3092 is a bio-active chemical.
Scientific Research Applications
Synthesis of Novel Purine Derivatives
Research has explored the synthesis of new purine derivatives, such as thiadiazepino-purine ring systems, from compounds including 3,7-dihydro-1,3-dimethyl-7-(2-(4-morpholinyl)ethyl)-8-(phenylmethyl)-1H-purine-2,6-dione. These syntheses contribute to the development of novel chemical entities with potential applications in various fields (Hesek & Rybár, 1994).
Crystallographic Studies
Crystallographic analyses have been conducted on related compounds to understand their structural properties. For instance, studies have analyzed the planarity of the purine fused-ring skeleton and the chair conformation of the morpholine ring in similar compounds (Karczmarzyk et al., 1995), (Karczmarzyk & Pawłowski, 1997). This information aids in understanding the molecular interactions and stability of these compounds.
Biotransformation Studies
Research has also focused on the biotransformation of fenetylline, a compound closely related to the one . The identification of new metabolites in urine following administration provides insights into the metabolic pathways and potential therapeutic applications of these compounds (Rücker et al., 1988).
Cardiovascular Activity Research
Studies have been conducted on the synthesis and cardiovascular activity of derivatives of this compound. These include investigations into their electrocardiographic, antiarrhythmic, and hypotensive activities, providing valuable insights into their potential therapeutic applications (Chłoń-Rzepa et al., 2004), (Chłoń-Rzepa et al., 2011).
Development of Antiasthmatic Agents
Research includes the development of xanthene derivatives as antiasthmatic agents. This involves synthesizing and characterizing new compounds for their vasodilator activity, contributing to advancements in treatments for asthma (Bhatia et al., 2016).
Hydrogen Bonding and Molecular Interactions
Studies have examined the hydrogen bonding and molecular interactions in similar compounds. This research is crucial for understanding the molecular stability and potential applications in material design (Shukla et al., 2020).
properties
CAS RN |
7558-14-7 |
|---|---|
Product Name |
3,7-Dihydro-1,3-dimethyl-7-(2-(4-morpholinyl)ethyl)-8-(phenylmethyl)-1H-purine-2,6-dione |
Molecular Formula |
C20H25N5O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
8-benzyl-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
InChI |
InChI=1S/C20H25N5O3/c1-22-18-17(19(26)23(2)20(22)27)25(9-8-24-10-12-28-13-11-24)16(21-18)14-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3 |
InChI Key |
XKKXBBFOYVNTDX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCN4CCOCC4 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CC=CC=C3)CCN4CCOCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AC 3092; AC3092; AC-3092; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



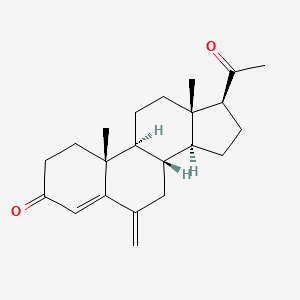
![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)
